molecular formula C13H20O B13432473 4-[2-Methyl-1-(1-methylethyl)propyl]phenol CAS No. 1824346-00-0

4-[2-Methyl-1-(1-methylethyl)propyl]phenol

Cat. No.: B13432473
CAS No.: 1824346-00-0
M. Wt: 192.30 g/mol
InChI Key: OJSPJFXLZMMKFV-UHFFFAOYSA-N
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Description

4-[2-Methyl-1-(1-methylethyl)propyl]phenol is an organic compound with the molecular formula C13H20O It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol typically involves the alkylation of phenol with an appropriate alkyl halide under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the use of high-purity reactants and catalysts, along with stringent control of reaction parameters such as temperature, pressure, and reaction time. Post-reaction purification steps, including distillation and crystallization, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-1-(1-methylethyl)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Nitro, sulfonyl, and halogenated phenolic compounds.

Scientific Research Applications

4-[2-Methyl-1-(1-methylethyl)propyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its role in drug development, particularly in designing phenolic-based pharmaceuticals.

    Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

4-[2-Methyl-1-(1-methylethyl)propyl]phenol can be compared with other phenolic compounds such as:

    Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.

    4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of the isopropyl group.

    2-Isopropyl-4-methylphenol (Thymol): Contains both isopropyl and methyl groups on the aromatic ring.

Uniqueness

The presence of the 2-methyl-1-(1-methylethyl)propyl group in this compound imparts unique steric and electronic properties, making it distinct from other phenolic compounds. This structural uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and chemical properties make it a valuable subject of study in organic chemistry, biology, medicine, and industry.

Properties

CAS No.

1824346-00-0

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-(2,4-dimethylpentan-3-yl)phenol

InChI

InChI=1S/C13H20O/c1-9(2)13(10(3)4)11-5-7-12(14)8-6-11/h5-10,13-14H,1-4H3

InChI Key

OJSPJFXLZMMKFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)O)C(C)C

Origin of Product

United States

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